molecular formula C21H18N4 B5626852 5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No. B5626852
M. Wt: 326.4 g/mol
InChI Key: JVNXINFPUCFCFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazolo and isoquinoline derivatives often involves multi-step reactions starting from quinoline precursors. For example, the synthesis of isothiazolo[5,4-b]quinolines is achieved through a two-step reaction involving the initial formation of 2-chloro-3-formylquinolines followed by cyclization with acetic anhydride (Srivastava, Chandra, & Singh, 2007). Such methods highlight the complexity and creativity required in synthesizing structurally complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of triazoloisoquinoline derivatives is characterized by their fused ring systems, which impact their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, as demonstrated in studies involving triazoloquinazolinium betaines (Crabb et al., 1999). These techniques provide detailed insights into the molecular geometry, electron distribution, and potential sites for chemical reactivity.

Chemical Reactions and Properties

Triazoloisoquinoline derivatives undergo various chemical reactions, including photodimerization, which has been observed in triazoloquinoline and isoquinoline derivatives under UV irradiation (Potts, Dunlap, & Apple, 1977). These reactions often lead to the formation of complex dimeric structures with unique chemical properties. The study of these reactions can reveal pathways for synthesizing new compounds with potential applications in materials science and pharmaceuticals.

Physical Properties Analysis

The physical properties of heterocyclic compounds like 5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline are influenced by their molecular structure. Properties such as solubility, melting point, and stability under various conditions are critical for their practical applications. Research into similar compounds can provide a basis for predicting the behavior of this specific molecule in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and potential for forming derivatives, are key aspects of triazoloisoquinoline compounds. Studies on related compounds, such as the synthesis and interconversion of s-triazoloisoquinolines, offer insights into the reactivity patterns and chemical versatility of these heterocycles (Sidhu, Naqui, & Iyengar, 1966). Understanding these properties is essential for exploring the full potential of these compounds in chemical synthesis and application development.

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them useful in a variety of applications, including as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .

Safety and Hazards

The safety and hazards associated with triazoles can also vary widely depending on their specific structure and the presence of any substituents. Some triazoles are used in pharmaceuticals and are generally considered safe for use under the supervision of a healthcare provider .

Future Directions

The future directions of research into triazoles are likely to involve the synthesis of new derivatives with improved properties and the exploration of their potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

5,5-dimethyl-3-quinolin-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-21(2)13-15-8-3-5-9-16(15)19-23-24-20(25(19)21)18-12-11-14-7-4-6-10-17(14)22-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNXINFPUCFCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=NC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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